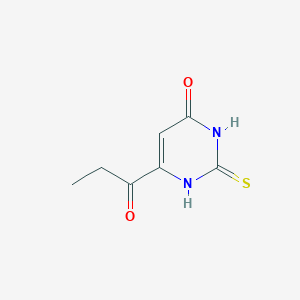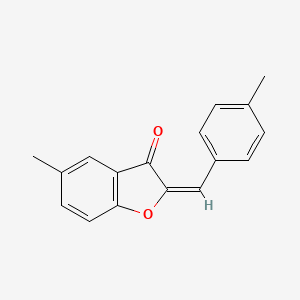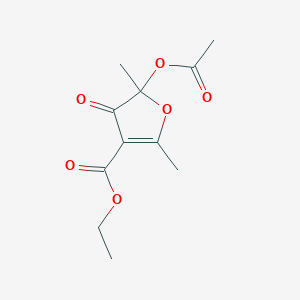
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, also known as sulfuretin, is a naturally occurring compound found in various plants. It belongs to the class of aurones, which are flavonoid derivatives. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anti-cancer and anti-melanogenic effects.
Industry: Potential use in cosmetics as a skin-whitening agent due to its tyrosinase inhibitory activity.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways.
Anti-melanogenic Activity: Inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.
Comparación Con Compuestos Similares
2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can be compared with other aurones and flavonoid derivatives:
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6+ |
Clave InChI |
RGNXWPVNPFAADO-MKMNVTDBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)



![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)


